

A Comparative Analysis of Iron Polymaltose Complex in Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferronord*

Cat. No.: *B090842*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Iron Polymaltose Complex (IPC) against other oral iron alternatives, primarily ferrous sulfate. The information presented is based on data from various clinical studies.

Efficacy and Safety: A Tabular Comparison

The following tables summarize the quantitative data from comparative clinical trials of Iron Polymaltose Complex and Ferrous Sulfate in different patient populations.

Pregnant Women with Iron Deficiency Anemia

Efficacy Outcome	Iron Polymaltose Complex (IPC)	Ferrous Sulfate (FS)	Study Details
Change in Hemoglobin (g/dL)	2.16 (± 0.67) increase at day 90[1][2][3]	1.93 (± 0.97) increase at day 90[1][2][3]	80 pregnant women, 100 mg iron twice daily for 90 days.[1][2][3]
No significant difference between groups at week 4, but significantly higher in IPC group at week 8 (p=0.006)[4][5]	Lower hemoglobin levels at week 8 compared to IPC[4][5]	290 pregnant women, treatment for two months.[5]	
Serum Ferritin (ng/mL)	179 (± 38) at day 90[1][2][3]	157 (± 34) at day 90[1][2][3]	80 pregnant women, 100 mg iron twice daily for 90 days.[1][2][3]
Adverse Events	29.3% (12/41) of patients[1][2][3][4][5]	56.4% (22/39) of patients[1][2][3][4][5]	Significantly less frequent in the IPC group (p=0.015).[1][2][3][4]
31% (15/48) of patients[6]	78% (41/52) of patients[6]	Overall adverse effects were more common in the FS group (p < 0.001).[6]	
16% (16/100) of patients[7]	43% (43/100) of patients[7]	Overall side effects were higher in the FS group (p<0.001).[7]	

Children with Iron Deficiency Anemia

Efficacy Outcome	Iron Polymaltose Complex (IPC)	Ferrous Sulfate (FS)	Study Details
Change in Hemoglobin (g/dL)	1.2 (± 0.9) increase at 1 month; 2.3 (± 1.3) at 4 months[8][9][10]	1.8 (± 1.7) increase at 1 month; 3.0 (± 2.3) at 4 months[8][9][10]	103 children (>6 months), 5 mg iron/kg/day for 4 months. No significant difference between groups.[8][9][10]
0.90 (± 1.00) mean change after one month[11]	1.35 (± 0.80) mean change after one month[11]	148 children (6-12 years), 6 mg/kg/day for one month. FS showed a significantly greater increase ($p=0.003$).[11]	
Less effective in increasing Hb (Mean Difference -0.81 g/L) [12][13]	More effective in increasing Hb[12][13]	Meta-analysis of 6 RCTs, 368 children and adolescents (6 months-16 years), 5-6 mg/kg/day.[12][13]	
Change in Ferritin	Less effective in improving ferritin (Mean Difference -21.24 μ g/L)[12][13]	More effective in improving ferritin[12][13]	Meta-analysis of 6 RCTs, 368 children and adolescents.[12][13]
0.82 (± 1.06) mean change after one month[11]	1.62 (± 0.63) mean change after one month[11]	148 children (6-12 years), 6 mg/kg/day for one month. FS showed a significantly greater increase ($p=0.000$).[11]	
Adverse Events	26.9% (14/52) of patients[8][9][10]	50.9% (26/51) of patients[8][9][10]	Significantly lower frequency of gastrointestinal adverse events in the

IPC group (p=0.012).

[8][9][10]

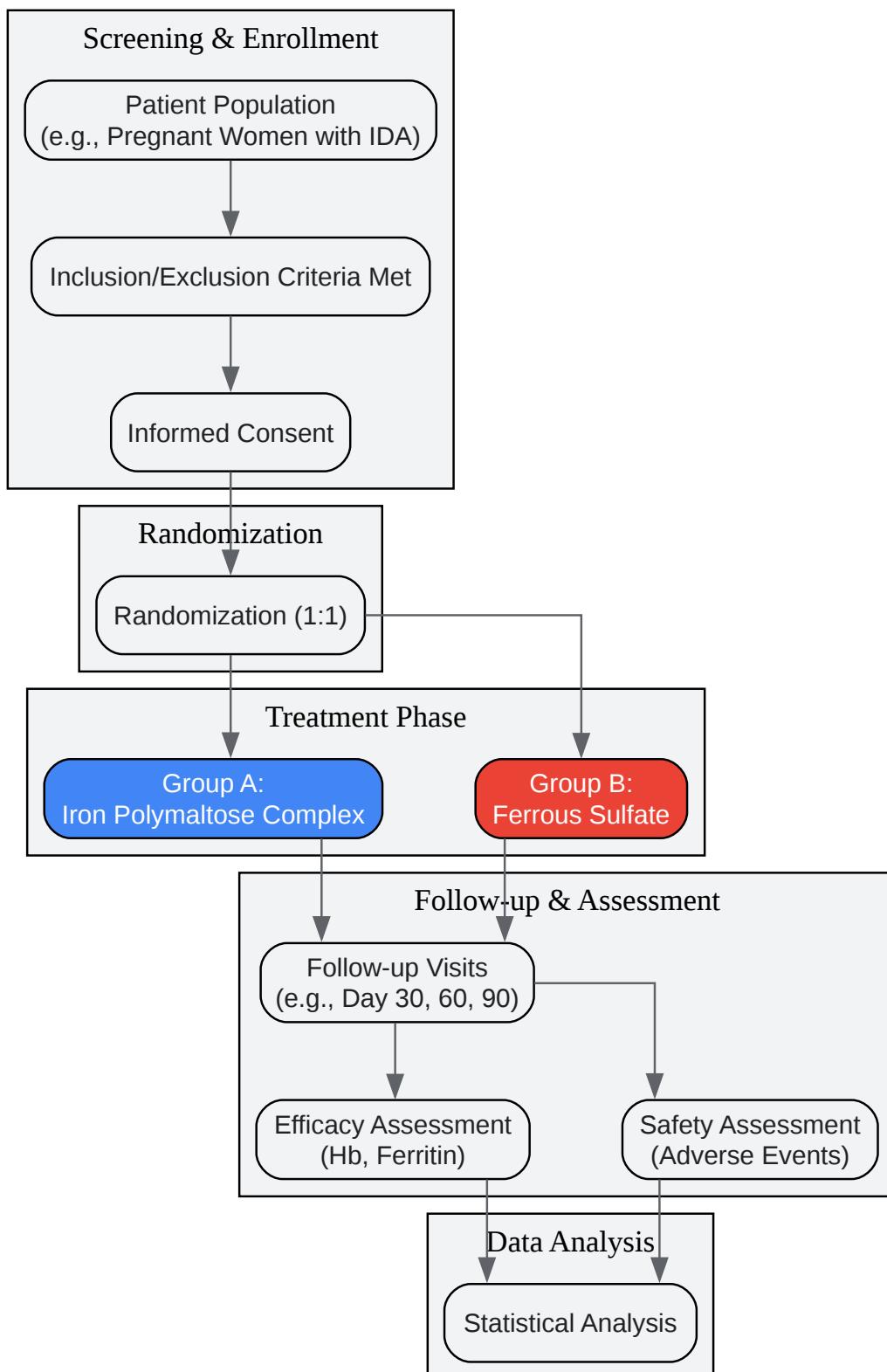
No significant difference in the occurrence of adverse effects[12][13]	No significant difference in the occurrence of adverse effects[12][13]	Meta-analysis of 6 RCTs, 368 children and adolescents.[12][13]
--	--	--

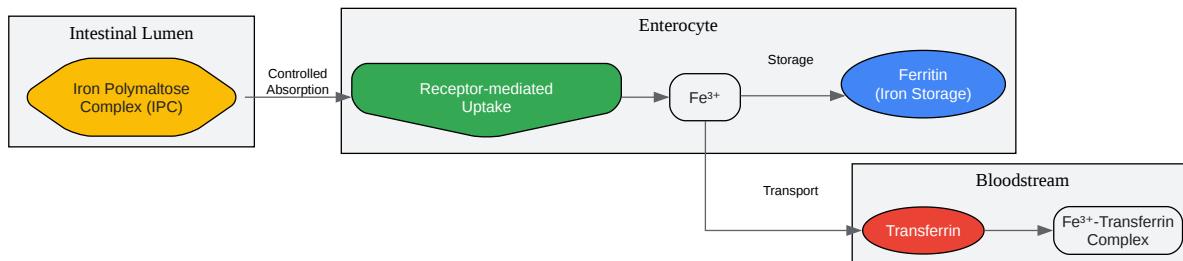
Experimental Protocols

The methodologies of the cited clinical trials generally follow a randomized, controlled design. Below is a consolidated description of a typical experimental protocol.

1. Study Design: Most studies are designed as randomized, open-label or double-blind, parallel-group, controlled trials.[6][14]
2. Patient Population: Participants are selected based on specific inclusion and exclusion criteria. For instance, studies in pregnant women enroll patients with a confirmed diagnosis of iron-deficiency anemia, typically defined by hemoglobin levels ≤ 10.5 g/dL and serum ferritin levels ≤ 15 ng/mL.[1][2][3] Pediatric studies include children, often from 6 months to 16 years of age, with iron deficiency anemia.[12][13]
3. Randomization and Blinding: Patients are randomly assigned to receive either Iron Polymaltose Complex or the comparator iron preparation (e.g., Ferrous Sulfate). In double-blind studies, neither the investigators nor the patients know which treatment is being administered.
4. Treatment and Dosage:
 - Iron Polymaltose Complex: Dosages vary depending on the study population. For pregnant women, a common dosage is 100 mg of elemental iron administered twice daily.[1][2][3] In children, the dosage is often weight-based, for example, 5-6 mg of elemental iron per kilogram of body weight per day.[11][12][13]
 - Ferrous Sulfate: The dosage is typically equivalent in terms of elemental iron to the IPC group to ensure a valid comparison.

5. Efficacy and Safety Assessments:


- Primary Efficacy Endpoints: The primary measure of efficacy is typically the change in hemoglobin levels from baseline to the end of the treatment period (e.g., 60 or 90 days).[1][2][3]
- Secondary Efficacy Endpoints: These often include changes in other hematological parameters such as serum ferritin, packed cell volume (PCV), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).[6]
- Safety Assessments: The incidence and severity of adverse events, particularly gastrointestinal side effects like nausea, vomiting, and constipation, are meticulously recorded and compared between the treatment groups.[1][6]


6. Statistical Analysis:

Appropriate statistical methods are used to compare the outcomes between the treatment groups. This often involves t-tests for continuous variables (like hemoglobin change) and chi-square tests for categorical variables (like the incidence of adverse events).[6]

Visualizing Experimental and Biological Pathways

To better understand the clinical trial process and the mechanism of action of Iron Polymaltose Complex, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Efficacy and safety of oral iron(III) polymaltose complex versus ferrous sulfate in pregnant women with iron-deficiency anemia: a multicenter, randomized, controlled study | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of oral iron(iii) polymaltose complex versus ferrous sulfate in pregnant women with iron-deficiency anemia:a multicenter, randomized, controlled study | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
- 4. scirp.org [scirp.org]
- 5. Efficacy and Compliance of Oral Iron Poly-Maltose Complex versus Oral Ferrous Sulfate in the Treatment of Iron Deficiency Anemia in Pregnant Women [scirp.org]
- 6. Comparison of Efficacy, Tolerability, and Cost of Iron Polymaltose Complex With Ferrous Sulphate in the Treatment of Iron Deficiency Anemia in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rmj.org.pk [rmj.org.pk]
- 12. examine.com [examine.com]
- 13. examine.com [examine.com]
- 14. Comparison of efficacy & safety of iron polymaltose complex & ferrous ascorbate with ferrous sulphate in pregnant women with iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Iron Polymaltose Complex in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090842#cross-study-comparison-of-iron-polymaltose-complex-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com